molecular formula C17H20ClFN6O2 B2660861 2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide CAS No. 2034407-98-0

2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide

Cat. No. B2660861
M. Wt: 394.84
InChI Key: CEGIQDFKMWSCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a triazine group (a six-membered ring with three nitrogens and three carbons), and a morpholino group (a six-membered ring with one nitrogen and one oxygen). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicine or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (the benzamide, the triazine, and the morpholino), followed by their combination in the correct order. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzamide, triazine, and morpholino groups will contribute to this complexity. These groups are likely to influence the compound’s physical and chemical properties, including its reactivity, polarity, and phase behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. For example, the amide group might undergo hydrolysis or condensation reactions, the triazine group might participate in substitution reactions, and the morpholino group might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would be influenced by the presence of reactive sites in its structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures for handling chemicals should always be followed .

Future Directions

The future research directions for this compound could be very broad and would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity .

properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN6O2/c1-24(2)16-21-14(22-17(23-16)25-5-7-27-8-6-25)10-20-15(26)12-4-3-11(19)9-13(12)18/h3-4,9H,5-8,10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGIQDFKMWSCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide

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